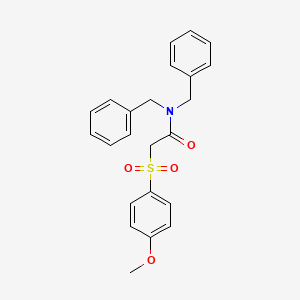

![molecular formula C6H3N4NaO2 B2628887 Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate CAS No. 2377031-62-2](/img/structure/B2628887.png)

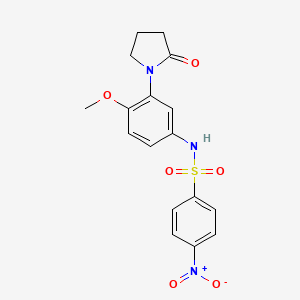

Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate” is a chemical compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been reported to have excellent enzyme inhibition, improved isoform selectivity, and excellent inhibition of downstream phosphorylation of AKT .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves several steps. In one method, compounds were obtained by reaction in n-butanol in the presence of 10 mol% p-toluenesulfonic acid (p-TsOH) with yields of 45–85%. These compounds then reacted with phosphorus oxychloride (POCl3) at 100 ℃ for 1–3 h to give the final products in 85–95% yield .

Molecular Structure Analysis

The molecular structure of “Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate” is characterized by a 1,2,4-triazolo[1,5-a]pyrimidine core. This core is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .

Chemical Reactions Analysis

1,2,4-Triazolo[1,5-a]pyrimidines have been reported to show excellent enzyme inhibition, improved isoform selectivity, and excellent inhibition of downstream phosphorylation of AKT . This suggests that they may undergo chemical reactions that allow them to interact with enzymes and inhibit their activity.

Physical And Chemical Properties Analysis

“Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate” is a powder with a molecular weight of 186.11. It has a storage temperature of room temperature (RT) and a purity of 95%. Its IUPAC name is sodium 6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate .

科学的研究の応用

Antibacterial Agents

EN300-7459703 has been studied for its potential as an antibacterial agent. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit bacterial growth, making it a promising candidate for developing new antibiotics . This application is particularly important given the rising issue of antibiotic resistance.

Antifungal Compounds

Research has also explored the use of EN300-7459703 in antifungal treatments. The compound’s structure allows it to interfere with fungal cell wall synthesis, providing a basis for developing new antifungal medications . This is crucial for treating fungal infections that are resistant to current therapies.

Antiviral Applications

EN300-7459703 has shown potential in antiviral research. Its ability to inhibit viral replication makes it a candidate for developing treatments against various viral infections . This application is especially relevant in the context of emerging viral diseases.

Anticancer Research

The compound has been investigated for its anticancer properties. Studies suggest that EN300-7459703 can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy . This application is significant for developing targeted cancer treatments with fewer side effects.

Anti-inflammatory Agents

EN300-7459703 has been explored for its anti-inflammatory properties. The compound can modulate inflammatory pathways, which could lead to new treatments for inflammatory diseases such as arthritis and inflammatory bowel disease . This application is vital for managing chronic inflammatory conditions.

Cardiovascular Therapeutics

Research has indicated that EN300-7459703 might have applications in cardiovascular medicine. Its ability to act as a vasodilator can help in managing conditions like hypertension and coronary artery disease . This application is important for developing new cardiovascular drugs with improved efficacy and safety profiles.

作用機序

While the exact mechanism of action of “Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate” is not clear, compounds with a 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-one skeleton have shown remarkable anti-epileptic activities . The structure-activity relationship (SAR) analysis showed that the pyrimidine-7(4H)-one motif is the necessary “active core” of anti-epileptic activity .

Safety and Hazards

The safety information for “Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2.Na/c11-2-4-1-7-6-8-3-9-10(6)5(4)12;/h1-3,12H;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKPNSZAMUGDAG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NN2C(=C1C=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N4NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)

![2-(4-fluorophenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2628814.png)

![1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene](/img/structure/B2628815.png)

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2628817.png)

![2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2628823.png)

![1,6,7-trimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2628824.png)